(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane
CAS No.: 51591-49-2
Cat. No.: VC19636282
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51591-49-2 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
| Standard InChI Key | CDIKGISJRLTLRA-PSASIEDQSA-N |
| Isomeric SMILES | C[C@@H]1CO[C@H](O1)C2=CC=CC=C2 |
| Canonical SMILES | CC1COC(O1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(2R,4R)-4-Methyl-2-phenyl-1,3-dioxolane belongs to the class of cyclic acetals, featuring a 1,3-dioxolane core with a methyl group at the 4-position and a phenyl group at the 2-position. Its IUPAC name, (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane, reflects the absolute configuration of the two chiral centers, which are critical for its enantioselective interactions . The compound’s molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 51591-49-2 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | Room temperature (stable) | |
| Stereochemistry | (2R,4R) configuration |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane typically involves acid-catalyzed cyclization of diols or ketones with aldehydes. A prominent method utilizes (R,R)-2,4-pentanediol and benzaldehyde under acidic conditions, achieving high stereoselectivity through kinetic control. Low reaction temperatures (−20°C to 0°C) and catalysts like p-toluenesulfonic acid (pTSA) are critical for suppressing racemization and ensuring >95% enantiomeric excess (ee).
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | −20°C | 78–82% |
| Catalyst | pTSA (5 mol%) | – |
| Reaction Time | 12–24 hours | – |
| Solvent | Dichloromethane | – |
Alternative routes employ enzymatic resolution or chiral auxiliary approaches, though these are less cost-effective for large-scale production. Recent advances in flow chemistry have reduced reaction times to 2–4 hours while maintaining stereochemical fidelity.
Applications in Asymmetric Synthesis
Chiral Ligand and Catalyst Design
The rigid dioxolane framework serves as a scaffold for chiral ligands in transition-metal catalysis. For example, when functionalized with phosphine groups, it facilitates enantioselective hydrogenation of α,β-unsaturated ketones with up to 98% ee. Its utility extends to organocatalysis, where it directs asymmetric aldol reactions via hydrogen-bonding interactions.
Pharmaceutical Intermediates
Reactivity and Functionalization
Ring-Opening Reactions
The 1,3-dioxolane ring undergoes nucleophilic attack at the acetal oxygen, yielding diols or ketoesters depending on conditions. For instance, treatment with aqueous HCl produces (2R,4R)-2-phenyl-4-methylpentane-2,4-diol, a precursor to polyether antibiotics.
Electrophilic Substitution
Electron-donating methyl groups enhance para-selectivity in electrophilic aromatic substitution. Nitration experiments yield a 4-nitro derivative, which is subsequently reduced to an amine for peptide coupling.
Comparative Analysis with Related Dioxolanes
Table 3: Comparison of Chiral Dioxolanes
| Compound | Substituents | Synthetic Utility | ee Range |
|---|---|---|---|
| (2R,4R)-4-Me-2-Ph-Dioxolane | 4-Me, 2-Ph | Ligand design | 90–98% |
| 2,2-Dimethyl-1,3-dioxolane | 2,2-diMe | Protecting group | N/A |
| (4S,5S)-5-Bn-4-Me-Dioxolane | 5-Bn, 4-Me | Glycosylation | 85–92% |
The phenyl group in (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane confers superior π-stacking interactions in catalytic systems compared to alkyl-substituted analogs.
Future Directions
Ongoing research explores its use in metal-organic frameworks (MOFs) for enantioselective adsorption and in photoredox catalysis. Computational studies aim to predict its behavior in novel solvent systems, potentially expanding its utility in green chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume